Synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine: An In-depth Technical Guide
Synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine: An In-depth Technical Guide
Introduction: The Significance of Substituted Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal building block for creating molecules that interact with biological targets with high affinity and specificity. Specifically, 3,4-disubstituted pyrrolidines, such as cis-3-(Boc-amino)-4-methoxypyrrolidine (CAS No. 128739-89-9), are of significant interest to researchers and drug development professionals.[3] The cis stereochemistry of the amino and methoxy groups provides a unique three-dimensional architecture that can be exploited for precise molecular recognition. The tert-butoxycarbonyl (Boc) protecting group on the amine offers a stable yet readily cleavable handle, facilitating its use in multi-step syntheses, particularly in peptide and peptidomimetic chemistry. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by authoritative literature.
Strategic Approach: A Multi-Step Synthesis from a Chiral Pool Precursor
The synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine is most efficiently approached through a stereocontrolled functional group manipulation of a readily available chiral starting material. A logical and well-documented strategy begins with a derivative of 4-hydroxyproline, a naturally occurring amino acid. This approach leverages the inherent stereochemistry of the starting material to establish the desired cis relationship between the substituents at the C3 and C4 positions.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for cis-3-(Boc-amino)-4-methoxypyrrolidine.
Detailed Experimental Protocol
This protocol is a composite of established procedures for analogous transformations, providing a robust and reproducible pathway to the target molecule.
Step 1: Esterification of N-Boc-cis-4-hydroxy-L-proline
The initial step involves the protection of the carboxylic acid as a methyl ester. This prevents its interference in subsequent reactions and activates it for later transformations.
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Reaction:
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N-Boc-cis-4-hydroxy-L-proline + Methanol --(DCC, DMAP)--> N-Boc-cis-4-hydroxy-L-proline methyl ester
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Procedure:
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To a solution of N-Boc-cis-4-hydroxy-L-proline (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise, followed by the dropwise addition of methanol (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.[4]
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Rationale: The use of DCC and DMAP is a standard and highly efficient method for esterification under mild conditions, preventing racemization at the alpha-carbon.
Step 2: O-Methylation of the Hydroxyl Group
The hydroxyl group is converted to a methoxy ether. This is a critical step in establishing the final structure.
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Reaction:
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N-Boc-cis-4-hydroxy-L-proline methyl ester + Methyl iodide --(NaH)--> N-Boc-cis-4-methoxy-L-proline methyl ester
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Procedure:
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Dissolve the crude N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) under an inert atmosphere (argon or nitrogen).
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Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
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Stir the mixture at 0 °C for 30 minutes.
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Add methyl iodide (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature.
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Stir for 16-24 hours, monitoring by TLC.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
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Rationale: Sodium hydride is a strong base that effectively deprotonates the hydroxyl group, forming a nucleophilic alkoxide that readily reacts with methyl iodide in a Williamson ether synthesis.
Step 3: Amidation of the Methyl Ester
The methyl ester is converted to a primary amide, which is the precursor for the Hofmann rearrangement.
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Reaction:
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N-Boc-cis-4-methoxy-L-proline methyl ester + Ammonia --> N-Boc-cis-4-methoxy-L-prolinamide
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Procedure:
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Dissolve the purified N-Boc-cis-4-methoxy-L-proline methyl ester (1.0 eq) in methanol.
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Bubble ammonia gas through the solution at 0 °C for 1 hour, then seal the reaction vessel and stir at room temperature for 48 hours. Alternatively, a solution of ammonia in methanol (7N) can be used.
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Monitor the reaction by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude amide, which is often used in the next step without further purification.
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Rationale: The direct amidation of the ester with ammonia is a straightforward method to generate the required primary amide.
Step 4: Hofmann Rearrangement
The primary amide undergoes a Hofmann rearrangement to yield a Boc-protected amine with one fewer carbon atom.
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Reaction:
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N-Boc-cis-4-methoxy-L-prolinamide --(N-Bromosuccinimide, DBU)--> tert-Butyl ((3S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidin-3-yl)carbamate
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Procedure:
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Dissolve the crude N-Boc-cis-4-methoxy-L-prolinamide (1.0 eq) in a mixture of acetonitrile and water.
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Add N-bromosuccinimide (NBS, 1.1 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq).
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
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Quench the reaction with a saturated solution of sodium thiosulfate.
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Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
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Rationale: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with the loss of a carbon atom. The use of NBS and a non-nucleophilic base like DBU provides a mild and efficient system for this transformation.
Step 5: Selective Deprotection and Reprotection
The final step involves the selective removal of the Boc group from the pyrrolidine nitrogen, followed by reprotection of the exocyclic amine to yield the final product.
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Reaction:
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tert-Butyl ((3S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidin-3-yl)carbamate --(TFA)--> 3-Amino-4-methoxypyrrolidine --(Boc)₂O--> cis-3-(Boc-amino)-4-methoxypyrrolidine
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Procedure:
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Dissolve the product from Step 4 in DCM and treat with trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.
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Stir at room temperature for 1-2 hours until the starting material is consumed (TLC).
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Concentrate the reaction mixture in vacuo.
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Dissolve the crude diamine salt in a mixture of dioxane and water.
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Add sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).[5]
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Stir at room temperature for 12-16 hours.
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Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the final product.
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Rationale: TFA is a standard reagent for the cleavage of Boc protecting groups.[6] The subsequent reprotection with (Boc)₂O under basic conditions selectively protects the more nucleophilic primary amine, yielding the desired product.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (eq) | Solvent | Typical Yield |
| 1 | N-Boc-cis-4-hydroxy-L-proline | DCC, DMAP, Methanol | 1.1, 0.1, 1.2 | DCM | >90% |
| 2 | N-Boc-cis-4-hydroxy-L-proline methyl ester | NaH, Methyl iodide | 1.5, 1.5 | THF | 70-85% |
| 3 | N-Boc-cis-4-methoxy-L-proline methyl ester | Ammonia | Excess | Methanol | >95% (crude) |
| 4 | N-Boc-cis-4-methoxy-L-prolinamide | NBS, DBU | 1.1, 1.2 | Acetonitrile/Water | 60-75% |
| 5 | Di-Boc protected intermediate | TFA, (Boc)₂O, NaHCO₃ | Excess, 1.1, 3.0 | DCM, Dioxane/Water | 80-90% |
Conclusion and Outlook
The synthetic protocol detailed in this guide provides a reliable and scalable route to cis-3-(Boc-amino)-4-methoxypyrrolidine, a valuable building block for drug discovery and development. The strategy leverages stereochemical control from a chiral pool starting material and employs robust, well-established chemical transformations. By understanding the rationale behind each step, researchers can troubleshoot and adapt this protocol for the synthesis of related substituted pyrrolidines, thereby expanding the chemical space available for the development of novel therapeutics.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
Experimental Procedures. The Royal Society of Chemistry. (n.d.). Available at: [Link]
-
Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine. ResearchGate. (n.d.). Available at: [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7176. Available at: [Link]
-
Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Available at: [Link]
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.). Google Patents.
-
Reddy, K. L., & Reddy, L. R. (2009). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 5, 23. Available at: [Link]
-
Kumar, A., Kumar, A., Kumar, V., & Kumar, S. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1735–1746. Available at: [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. (n.d.). Available at: [Link]
-
Zhang, T., Wu, Y., & Li, Z. (2019). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 21(21), 5853–5858. Available at: [Link]
-
Nájera, C., & Yus, M. (2003). Stereodivergent and regioselective synthesis of 3,4-cis- and 3,4-trans-pyrrolidinediols from alpha-amino acids. Organic Letters, 5(21), 3843–3846. Available at: [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. (n.d.). Available at: [Link]
-
Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. (n.d.). Available at: [Link]
-
Shibasaki, T., Mori, H., & Shibasaki, M. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Applied Microbiology and Biotechnology, 105(10), 3949–3961. Available at: [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. (n.d.). Available at: [Link]
-
Pandey, R. K., Dagade, S. P., Upadhyay, R. K., Dongare, M. K., & Kumar, P. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(7), 28–33. Available at: [Link]
-
Kikelj, D., & Urleb, U. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 123. Available at: [Link]
-
Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. (n.d.). Available at: [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. (n.d.). Available at: [Link]
-
Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Combination Agents. Accounts of Chemical Research, 49(12), 2517–2526. Available at: [Link]
-
ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. (n.d.). Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
